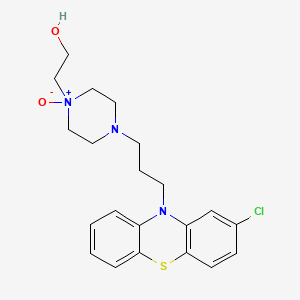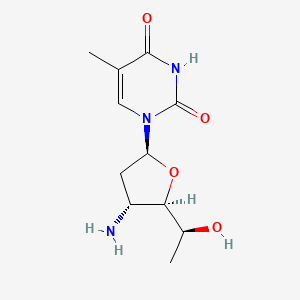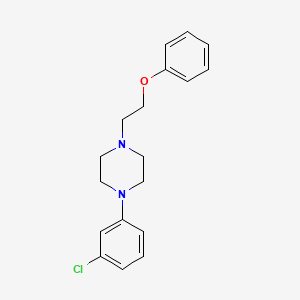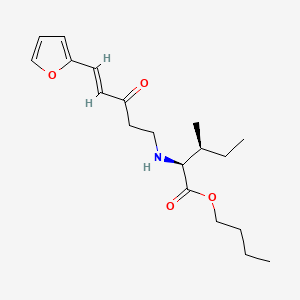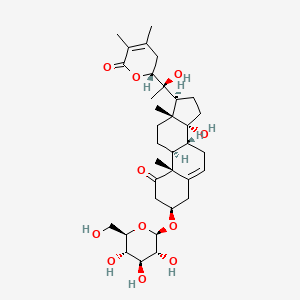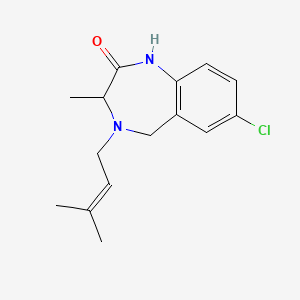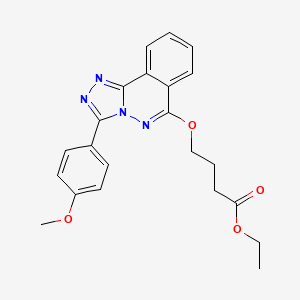
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is an organic compound with a complex structure that includes an isoxazole ring, a dimethylamino group, and an ethoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the dimethylamino group and the ethoxyethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-N-(4-(2-methoxyethyl)-3-methyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-ethyl-5-isoxazolyl)propionamide
- 2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-thiazolyl)propionamide
Uniqueness
2-(Dimethylamino)-N-(4-(2-ethoxyethyl)-3-methyl-5-isoxazolyl)propionamide is unique due to its specific combination of functional groups and structural features. This uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
93351-99-6 |
|---|---|
Molecular Formula |
C13H23N3O3 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-(dimethylamino)-N-[4-(2-ethoxyethyl)-3-methyl-1,2-oxazol-5-yl]propanamide |
InChI |
InChI=1S/C13H23N3O3/c1-6-18-8-7-11-9(2)15-19-13(11)14-12(17)10(3)16(4)5/h10H,6-8H2,1-5H3,(H,14,17) |
InChI Key |
LKIGMEYTDUHMTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=C(ON=C1C)NC(=O)C(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


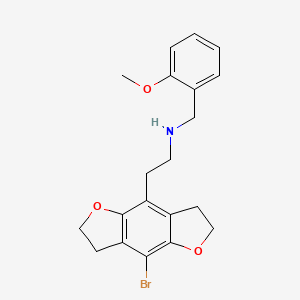

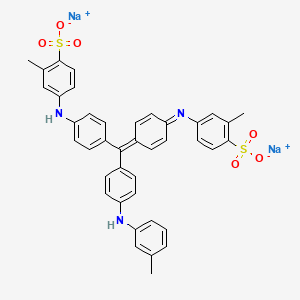
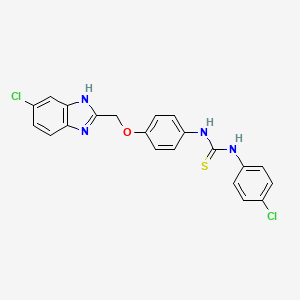
![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)
